Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor. [] It exhibits promising antitumor activity, particularly when used in combination with osimertinib, an approved EGFR inhibitor. This combination therapy has shown efficacy in preclinical models of non-small cell lung cancer (NSCLC). []
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This series of compounds was designed as potential tubulin polymerization inhibitors. [] Several compounds within this series demonstrated potent antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HT-29. Mechanistic studies revealed that compound 7d, a specific member of this series, induced apoptosis, arrested cells in the G2/M phase, and effectively inhibited tubulin polymerization. []
Compound Description: MK-8033 is a dual c-Met/Ron kinase inhibitor currently under investigation as a cancer treatment. [] Notably, MK-8033 exhibits a unique characteristic: preferential binding to the activated conformation of protein kinases. [] This selective binding to active kinases is a significant finding in drug discovery, potentially offering advantages over traditional kinase inhibitors.
Compound Description: This compound was synthesized and evaluated for its inhibitory potency against kinases with a rare cysteine residue in their hinge region, specifically MPS1, MAPKAPK2, and p70S6Kβ/S6K2. [] The presence of the 1-methyl-1H-pyrazol-4-yl moiety in this compound suggests its potential involvement in interacting with kinase active sites, potentially targeting this specific cysteine residue.
Compound Description: NVP-BGJ398 acts as a potent and selective inhibitor targeting the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (RTKs). [] Preclinical studies have shown its significant antitumor activity in bladder cancer models, particularly those with overexpression of FGFR3. [] This finding highlights NVP-BGJ398's potential as a novel anticancer agent.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.